3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)
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Overview
Description
3,3’-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole) is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with two indole moieties connected by a methylene bridge to a methylfuran ring, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole) typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . The specific conditions for synthesizing this compound may involve the use of methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted in the industry .
Chemical Reactions Analysis
Types of Reactions
3,3’-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole rings .
Scientific Research Applications
3,3’-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole) has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the study of biological pathways and interactions due to its structural similarity to natural indole derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole) involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation or activate receptors that trigger apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3,3’-Diindolylmethane: Known for its anticancer properties and ability to modulate estrogen metabolism.
Indole-3-carbinol: Found in cruciferous vegetables, it has been studied for its potential in cancer prevention and treatment.
Uniqueness
3,3’-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole) is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylfuran ring and the methylene bridge between the indole moieties differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications .
Properties
Molecular Formula |
C22H18N2O |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[1H-indol-3-yl-(5-methylfuran-2-yl)methyl]-1H-indole |
InChI |
InChI=1S/C22H18N2O/c1-14-10-11-21(25-14)22(17-12-23-19-8-4-2-6-15(17)19)18-13-24-20-9-5-3-7-16(18)20/h2-13,22-24H,1H3 |
InChI Key |
VQWZIPRNTRIIKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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